4-Bromobutyrophenone
Description
Significance of Aryl Halides in Modern Synthetic Methodologies
Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to an aromatic ring, are pivotal intermediates in organic synthesis. wikipedia.org Their importance lies in the reactivity of the carbon-halogen bond, which allows the halogen to be replaced by a wide variety of other functional groups. This versatility makes them essential precursors for creating pharmaceuticals, agrochemicals, and advanced materials.
One of the most significant applications of aryl halides is in transition-metal-catalyzed cross-coupling reactions. scienceopen.com Reactions such as the Suzuki, Heck, and Stille couplings, often catalyzed by palladium, nickel, or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgscienceopen.com These methods are powerful tools for constructing complex molecular frameworks from simpler starting materials. organic-chemistry.orgnih.gov For instance, aryl halides can be coupled with organozinc reagents, aryl lithium compounds, or boronic acids to form biaryl structures, which are common motifs in medicinal chemistry. organic-chemistry.orgacs.org The specific halogen (Fluorine, Chlorine, Bromine, Iodine) influences reactivity, with aryl iodides and bromides generally being more reactive than aryl chlorides. organic-chemistry.org
Table 1: Comparison of Common Aryl Halides in Synthesis
| Aryl Halide Type | General Reactivity | Common Applications |
|---|---|---|
| Aryl Iodides | High | Cross-coupling reactions, Grignard reagent formation. organic-chemistry.org |
| Aryl Bromides | Moderate to High | Cross-coupling reactions, synthesis of organometallic reagents. organic-chemistry.orgnih.gov |
| Aryl Chlorides | Lower | Used in cross-coupling, often requiring more active catalysts. organic-chemistry.orgnih.gov |
Modern research continues to expand the utility of aryl halides, with developments in photoredox catalysis providing milder, transition-metal-free activation methods. scienceopen.com These advancements broaden the scope of possible transformations, allowing for the synthesis of increasingly complex and functionalized molecules.
Role of Substituted Ketones as Versatile Precursors in Complex Molecule Synthesis
Substituted ketones are a class of organic compounds that serve as fundamental building blocks for creating a vast array of complex molecules, including natural products and pharmaceuticals. rsc.orgresearchgate.net The carbonyl group of the ketone is a site of rich reactivity, enabling a multitude of chemical transformations such as nucleophilic additions, reductions to alcohols, and various condensation reactions. thieme-connect.com
Ketones with substituents on the alpha (α) or beta (β) carbons are particularly valuable intermediates. nih.gov For example, α-amino ketones are crucial synthons in medicinal chemistry, and numerous methods have been developed for their synthesis. rsc.orgresearchgate.net These methods often involve the reaction of α-halogenated ketones with amines or the electrophilic amination of enolates. rsc.org Similarly, β-substituted ketones are important precursors for creating enones and heterocyclic compounds. nih.gov
The strategic value of ketones is evident in their use in multicomponent reactions and cascade radical cyclizations, which allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials. rsc.org Research has focused on developing novel, selective methods for synthesizing specifically substituted ketones to serve as tailored precursors for target molecules. thieme-connect.comrsc.org
Table 2: Key Synthetic Transformations of Substituted Ketones
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Aldol (B89426) Condensation | Reaction with an enol or enolate to form a β-hydroxy ketone or an α,β-unsaturated ketone. thieme-connect.com | β-Hydroxy Ketone / Enone |
| Nucleophilic Addition | Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the carbonyl carbon. | Tertiary Alcohol |
| α-Halogenation | Introduction of a halogen atom at the carbon adjacent to the carbonyl group. | α-Halo Ketone |
The functional group tolerance and diverse reactivity of substituted ketones make them indispensable tools for synthetic chemists aiming to build complex and biologically active compounds. rsc.orgrsc.org
Overview of Academic Research Trajectories for 4-Bromobutyrophenone
This compound (CAS No: 4981-64-0) emerges in chemical literature primarily as a synthetic intermediate or a building block. calpaclab.comnih.gov Its structure incorporates the reactive features of both an aryl bromide and a ketone, making it a useful precursor for a variety of more complex molecules.
Research involving this compound often utilizes it as a starting material for synthesizing pharmaceutical intermediates and other organic compounds. For instance, the related compound 4'-Bromo-4-chlorobutyrophenone is explicitly noted for its use as an intermediate in pharmaceutical and materials synthesis. fishersci.fichemdad.com The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, while the ketone and the alkyl bromide functionalities allow for a range of subsequent modifications.
The compound and its structural analogs, such as 4'-Bromovalerophenone and 4'-Bromopropiophenone, are frequently cited as precursors in the synthesis of various target molecules. The general synthetic strategy involves reactions at one or more of the three reactive sites: the aromatic ring, the carbonyl group, or the terminal bromine on the butyryl chain. This allows for the systematic construction of new chemical entities for evaluation in medicinal chemistry and materials science.
Structure
3D Structure
Properties
CAS No. |
24070-52-8 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 g/mol |
IUPAC Name |
4-bromo-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11BrO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
AUWYVCBOBIRRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCBr |
Other CAS No. |
24070-52-8 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromobutyrophenone 1 4 Bromophenyl Butan 1 One
Electrophilic Aromatic Bromination Strategies
A primary method for synthesizing 4-bromobutyrophenone involves the electrophilic aromatic bromination of butyrophenone (B1668137). This classic reaction mechanism introduces a bromine atom onto the aromatic ring.
Catalytic Bromination of Butyrophenone (e.g., Lewis Acid Catalysis)
The direct bromination of butyrophenone can be effectively achieved using a catalyst, typically a Lewis acid. uoanbar.edu.iqrutgers.edu Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), polarize the bromine molecule, making it a more potent electrophile. uoanbar.edu.iqrutgers.edu The butyrophenone then attacks this activated bromine species, leading to the substitution, primarily at the para position due to the directing effects of the acyl group.
One patented process describes the reaction of 4-bromobutyryl halide with benzene (B151609) in the presence of a Lewis acid to produce this compound. google.com Another approach involves the Friedel-Crafts acylation of bromobenzene (B47551) with butyryl chloride using a Lewis acid catalyst like aluminum chloride. chemicalbook.com Research has also explored the use of various Lewis acids, with zirconium(IV) chloride showing high catalytic activity for benzylic bromination under mild conditions when using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.govnih.gov
| Catalyst | Brominating Agent | Substrate | Key Findings | Reference |
| Iron(III) bromide (FeBr₃) | Bromine (Br₂) | Benzene | Catalyzes electrophilic aromatic substitution. | uoanbar.edu.iqrutgers.edu |
| Aluminum chloride (AlCl₃) | 4-Bromobutyryl halide | Benzene | Forms this compound. | google.com |
| Zirconium(IV) chloride (ZrCl₄) | DBDMH | Toluene derivatives | High catalytic activity for benzylic bromination. | nih.govnih.gov |
Regioselective Bromination Techniques on Butyrophenone Derivatives
Achieving regioselectivity—the control of where the bromine atom is placed on the aromatic ring—is a critical aspect of synthesizing specific isomers. For butyrophenone, the acyl group is a deactivating, meta-directing group for electrophilic substitution. However, the synthesis of para-bromobutyrophenone is often desired.
To achieve para-selectivity, one can start with a pre-functionalized benzene ring where a para-directing group is already present. An alternative is the use of specific brominating agents and conditions that favor para-substitution. For instance, methods have been developed for the highly regioselective monobromination of activated aromatic compounds using N-bromosuccinimide (NBS) in the presence of tetrabutylammonium (B224687) bromide, which shows predominant para-selectivity. organic-chemistry.org The addition of acidic montmorillonite (B579905) K-10 clay can accelerate the reaction. organic-chemistry.org Furthermore, research on other aromatic ketones has shown that reagents like N-bromosuccinimide (NBS) in carbon tetrachloride can be used for selective bromination. Computational studies have also shed light on how additives like lactic acid derivatives can interact with NBS to enhance regioselectivity. nsf.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of compounds like this compound. jocpr.comprimescholars.comacs.org
Solvent-Free and Environmentally Benign Protocols
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. synthiaonline.com Research has demonstrated the feasibility of solvent-free reactions for various organic transformations, often leading to shorter reaction times and simpler work-up procedures. jocpr.comresearchgate.netnih.gov For example, solvent-free synthesis of α,β-unsaturated compounds has been achieved using microwave irradiation with a solid catalyst. oatext.com While specific solvent-free methods for this compound are not extensively detailed in the provided results, the principles from related syntheses are applicable. The use of water as a solvent, when possible, is also a green alternative. jocpr.com
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improved yields. oatext.comjmchemsci.comjocpr.com The use of microwave irradiation can provide rapid and uniform heating, which can enhance reaction rates. oatext.com Several studies have reported the successful application of microwave-assisted synthesis for various heterocyclic compounds and other organic molecules, sometimes in solvent-free conditions. jmchemsci.comnih.govfrontiersin.orgmdpi.com This technique shows promise for the efficient synthesis of this compound, potentially reducing energy consumption and reaction times compared to conventional heating methods.
| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages of Microwave |
| Schiff Base Synthesis | Conventional | Hours | Shorter reaction time, higher yield. |
| Mannich Base Synthesis | Microwave | 15-30 minutes | Rapid, non-catalyzed, reproducible. |
| α,β-Unsaturated Compounds | Microwave | Short | Fast, clean, economic, eco-friendly. |
Maximization of Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.comsustainability-directory.comwikipedia.orgstudymind.co.uk Reactions with high atom economy are preferred as they generate less waste.
In the context of this compound synthesis, a Friedel-Crafts acylation of bromobenzene with butyryl chloride would have a better atom economy than a route that involves bromination of butyrophenone, as the latter produces hydrogen bromide as a byproduct. Catalytic reactions are inherently more atom-economical as the catalyst is not consumed. sustainability-directory.com Careful selection of synthetic routes and reagents is crucial for maximizing atom economy and minimizing the environmental impact of the synthesis. primescholars.com
Reactivity and Mechanistic Studies of 4 Bromobutyrophenone
Transformations Involving the Aryl Bromide Moiety
The bromine atom attached to the phenyl ring of 4-Bromobutyrophenone is a key functional group that allows for a variety of chemical transformations. These reactions primarily involve the substitution or coupling at the carbon atom to which the bromine is attached, enabling the synthesis of a wide range of derivatives.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. mdpi.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. researchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. mdpi.com
The reactivity of aryl halides in SNAr reactions is influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile on the ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic. chemspider.com
In the case of this compound, the butyrophenone (B1668137) group at the para position is an electron-withdrawing group, which can activate the aryl bromide towards nucleophilic attack. However, it is a moderately deactivating group compared to a nitro group. Therefore, SNAr reactions with this compound typically require strong nucleophiles and may require elevated temperatures to proceed at a reasonable rate. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-1H-imidazole proceeds via an SNAr mechanism where the imidazole (B134444) derivative acts as the nucleophile. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound makes it a suitable substrate for several of these reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. msu.edu This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. dergipark.org.trnih.gov
This compound can readily participate in Suzuki-Miyaura coupling reactions. For instance, the coupling of the structurally similar 4-bromoacetophenone with phenylboronic acid has been studied, demonstrating the feasibility of this transformation. msu.edu In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base. dergipark.org.tr The base is crucial for the activation of the organoboron species. researchgate.net
The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
A variety of aryl and heteroaryl groups can be introduced at the 4-position of the butyrophenone scaffold using this method, leading to the synthesis of diverse derivatives. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields. dergipark.org.tr
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 4-Arylbutyrophenone |
| This compound | Heteroarylboronic Acid | Pd(OAc)2/Ligand | Na2CO3 | DMF | 4-Heteroarylbutyrophenone |
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin compound) with an organohalide or pseudohalide. scribd.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. researchgate.net However, a significant drawback is the toxicity of tin compounds. cdnsciencepub.com
The aryl bromide of this compound makes it a suitable electrophile for the Stille coupling. researchgate.net The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane, and reductive elimination to form the new carbon-carbon bond. scribd.comacs.org
A variety of organic groups, including alkyl, vinyl, aryl, and heteroaryl, can be transferred from the organostannane reagent. This allows for the synthesis of a broad range of 4-substituted butyrophenone derivatives. The choice of palladium catalyst and ligands can influence the reaction's efficiency. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Product |
| This compound | Aryl-Sn(n-Bu)3 | Pd(PPh3)4 | - | Toluene | 4-Arylbutyrophenone |
| This compound | Vinyl-Sn(n-Bu)3 | Pd2(dba)3/Ligand | CuI | NMP | 4-Vinylbutyrophenone |
Palladium-catalyzed C-H activation/arylation, also known as direct arylation, is an atom-economical method for the formation of aryl-aryl or aryl-heteroaryl bonds. mdpi.com This approach avoids the pre-functionalization of one of the coupling partners, which is required in traditional cross-coupling reactions like Suzuki and Stille. mdpi.com
In this type of reaction, an aryl halide, such as this compound, is coupled directly with an unactivated C-H bond of another aromatic or heteroaromatic compound. The reaction is typically catalyzed by a palladium salt, often in the presence of a ligand and a base. Studies on the direct arylation of compounds like 4-bromoacetophenone have demonstrated the utility of this method. mdpi.com The reaction often shows high regioselectivity, which can be controlled by the directing ability of functional groups on the arene undergoing C-H activation. rsc.org For instance, the direct arylation of N-substituted pyrazoles with aryl bromides has been shown to be highly selective.
| Reactant 1 | Reactant 2 (Arene) | Catalyst | Base | Solvent | Product |
| This compound | Thiophene | Pd(OAc)2 | K2CO3 | DMAc | 4-(Thiophen-2-yl)butyrophenone |
| This compound | Benzene (B151609) | Pd(OAc)2/Ligand | Cs2CO3 | Toluene | 4-Phenylbutyrophenone |
Photoelimination of Halogen Atoms from Aromatic Ketones
The photochemistry of aromatic ketones, including halogenated derivatives, has been a subject of interest. Upon absorption of UV light, these molecules can undergo a variety of photochemical reactions. One such reaction is the cleavage of the carbon-halogen bond.
Studies on bromoacetophenones and other bromophenyl ketones have shown that irradiation with UV light can lead to the homolytic cleavage of the C-Br bond, resulting in the formation of an acylphenyl radical and a bromine atom. chemicalbook.com The quantum yield of this process can be influenced by the solvent and the substitution pattern on the aromatic ring. chemicalbook.com For example, the photochemical dehalogenation of α-bromoacetophenone has been shown to occur with a quantum yield of 0.41. acs.org
The resulting acylphenyl radical is a reactive intermediate that can be trapped by hydrogen donors in the solvent to yield the dehalogenated ketone. chemicalbook.com This photoinduced dehalogenation provides a method for the removal of the bromine atom from this compound, which could be useful in certain synthetic sequences. The efficiency of the photoelimination can depend on factors such as the wavelength of the incident light and the presence of photosensitizers.
Transformations Involving the Carbonyl Group
The carbonyl group in this compound is a key site for a variety of chemical transformations, including reductions, condensations, and derivatizations. These reactions leverage the electrophilic nature of the carbonyl carbon and the ability of the adjacent atoms to stabilize intermediates.
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, 1-(4-bromophenyl)butan-1-ol. This transformation is a fundamental reaction in organic synthesis. Catalytic hydrogenation is an effective method for this reduction. mdpi.com For instance, using noble metal catalysts such as palladium, the ketone is converted to the corresponding alcohol under hydrogen pressure. mdpi.com Chemical hydrides also serve as efficient reagents for this purpose. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can reduce the ketone to an alcohol, offering a milder alternative to catalytic hydrogenation. organic-chemistry.org
Table 1: Selected Reagents for the Reduction of this compound
| Reagent | Product | Reaction Type |
| Catalytic Hydrogen (e.g., H₂/Pd) | 4-(4-Bromophenyl)butan-1-ol sigmaaldrich.com | Catalytic Hydrogenation researchgate.net |
| Sodium Borohydride (NaBH₄) | 4-(4-Bromophenyl)butan-1-ol sigmaaldrich.com | Hydride Reduction |
Condensation reactions involving the carbonyl group are pivotal for forming new carbon-carbon bonds.
While this compound possesses α-hydrogens, making it theoretically capable of participating in aldol (B89426) condensation as both a nucleophile (forming an enolate) and an electrophile, its primary role in reported syntheses is often as an electrophile. The presence of the bromine atom on the alkyl chain can influence the reactivity and may lead to competing side reactions.
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgyoutube.com this compound can react with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide, to form chalcones, which are α,β-unsaturated ketones. uns.ac.idderpharmachemica.comresearchgate.net This reaction is initiated by the deprotonation of the α-carbon of this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. researchgate.netmagritek.com Subsequent dehydration yields the stable conjugated chalcone (B49325) structure. magritek.com
For example, the reaction of 4-bromoacetophenone (a related compound) with benzaldehyde (B42025) under basic conditions yields 4'-bromochalcone. uns.ac.id Similarly, this compound can be expected to react with various aromatic aldehydes to produce a range of substituted chalcone derivatives. researchgate.net
Table 2: Examples of Claisen-Schmidt Reactions with Bromo-substituted Ketones
| Ketone | Aldehyde | Catalyst | Product Type |
| 4-Bromoacetophenone | Benzaldehyde | NaOH uns.ac.id | Chalcone uns.ac.idresearchgate.net |
| 4-Bromoacetophenone | 4-Methoxybenzaldehyde | Base researchgate.net | Methoxy-substituted Chalcone researchgate.net |
| 4-Bromoacetophenone | 3,4-Dimethoxybenzaldehyde | Base researchgate.net | Dimethoxy-substituted Chalcone researchgate.net |
| 4-Bromoacetophenone | 3,4,5-Trimethoxybenzaldehyde | Base researchgate.net | Trimethoxy-substituted Chalcone researchgate.net |
The carbonyl group of this compound readily reacts with nucleophiles like hydroxylamine (B1172632) to form derivatives. chemtube3d.comwikipedia.org The reaction with hydroxylamine hydrochloride in the presence of a base such as pyridine (B92270) leads to the formation of this compound oxime. orgsyn.orgic.ac.uk This reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality of the oxime. youtube.com Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. wikipedia.org
Carbonyl Condensation Reactions
Reactivity of the Alkyl Chain (alpha, beta, gamma positions relative to carbonyl)
The alkyl chain of this compound exhibits distinct reactivity at its α, β, and γ positions, influenced by the electron-withdrawing carbonyl group and the presence of the bromine atom.
Alpha (α) Position: The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a base to form an enolate. This is the basis for its participation in condensation reactions like the Claisen-Schmidt reaction. uns.ac.id Halogenation can also occur at the α-position under acidic conditions via an enol intermediate. libretexts.orgmasterorganicchemistry.comnih.gov
Beta (β) Position: The β-position is less reactive towards direct substitution but can be involved in elimination reactions if a suitable leaving group is present at the α or γ position.
Gamma (γ) Position: The carbon bearing the bromine atom (γ-carbon) is an electrophilic center and is susceptible to nucleophilic substitution reactions. pressbooks.publibretexts.orgchemguide.co.uk The bromine atom is a good leaving group, allowing for its displacement by various nucleophiles. nih.gov This reactivity enables the introduction of different functional groups at the γ-position. Furthermore, the proximity of the γ-bromo group to the carbonyl function allows for the possibility of intramolecular cyclization reactions, where a nucleophile generated elsewhere in the molecule can attack the γ-carbon to form a cyclic product, such as a cyclopropyl (B3062369) phenyl ketone. nih.govresearchgate.netnih.govrsc.org
Table 3: Reactivity Summary of the Alkyl Chain of this compound
| Position | Key Reactive Feature | Example Reaction Types |
| Alpha (α) | Acidic Protons | Enolate formation, Aldol/Claisen-Schmidt Condensation, Halogenation libretexts.orgmasterorganicchemistry.com |
| Beta (β) | Generally less reactive | Can participate in elimination pathways |
| Gamma (γ) | Electrophilic Carbon, Good Leaving Group (Br) | Nucleophilic Substitution, pressbooks.publibretexts.org Intramolecular Cyclization nih.govrsc.org |
Functionalization at Alpha-Positions to the Carbonyl (e.g., Enolate Chemistry, Halogenation)
The reactivity of this compound at the alpha-position (the carbon atom adjacent to the carbonyl group) is predominantly governed by the acidity of the α-hydrogens. These protons can be removed by a base to form a nucleophilic enolate ion, which is a key intermediate in many carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org The formation of this enolate allows for a variety of functionalization reactions.
Enolate Chemistry: Enolates are organic anions derived from the deprotonation of carbonyl compounds. wikipedia.org In the case of this compound, treatment with a suitable base leads to the formation of an enolate, which exists as a resonance hybrid with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org This enolate is a powerful nucleophile that can react with various electrophiles, primarily at the carbon atom. masterorganicchemistry.com
The choice of base is crucial for controlling the enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to quantitatively and irreversibly convert the ketone into its enolate, preventing self-condensation reactions. masterorganicchemistry.combham.ac.uk Weaker bases, such as alkoxides, may establish an equilibrium between the ketone and the enolate. bham.ac.uk
Table 1: Conditions for Enolate Formation and Subsequent Alkylation
| Base | Solvent | Temperature | Electrophile | Resulting Product |
|---|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Methyl Iodide (CH₃I) | 2-Methyl-4-bromobutyrophenone |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Room Temp. | Benzyl Bromide (BnBr) | 2-Benzyl-4-bromobutyrophenone |
Halogenation: The alpha-position of this compound can also be halogenated. Base-promoted halogenation proceeds via an enolate intermediate, which reacts rapidly with halogens like bromine (Br₂) or chlorine (Cl₂). libretexts.org This reaction can be difficult to control, often leading to polyhalogenation. The introduction of the first halogen atom increases the acidity of the remaining α-hydrogen, making subsequent halogenation faster. libretexts.org For the synthesis of a mono-halogenated product, acid-catalyzed halogenation is often preferred.
In a study on acetophenone (B1666503) derivatives, pyridine hydrobromide perbromide was used as an effective brominating agent in acetic acid. nih.gov Optimal conditions for a similar substrate, 4-chloroacetophenone, were found to be a 1.0:1.1 molar ratio of substrate to brominating agent at 90°C. nih.gov This method could potentially be adapted for the α-bromination of this compound.
Remote Functionalization along the Butyl Chain
Remote functionalization involves chemical modification at a site distant from an existing functional group. nsf.gov For this compound, this would entail reactions at the β- or γ-positions of the butyl chain. Such transformations are challenging due to the lower reactivity of C(sp³)–H bonds compared to the α-protons.
One potential pathway for remote functionalization is through intramolecular reactions. The presence of the terminal bromine atom allows for the possibility of cyclization. For instance, if an enolate is formed at the α-position, it can act as an internal nucleophile, attacking the carbon bearing the bromine atom (an intramolecular SN2 reaction) to form a cyclopropyl ring. This reaction transforms the linear butyl chain into a cyclic structure.
Table 2: Potential Intramolecular Cyclization of this compound
| Reactant | Reagent | Intermediate | Product | Reaction Type |
|---|
Transition-metal catalysis is another strategy for remote C–H functionalization. researchgate.net While specific examples for this compound are not prevalent, general principles involve a catalyst that can "walk" along the carbon chain from an initial coordination site to activate a remote C–H bond. researchgate.net
Mechanistic Investigations of this compound Transformations
Elucidation of Reaction Pathways and Intermediate Species
Understanding the stepwise sequence of reactions is crucial for controlling product formation. Mechanistic studies on transformations of this compound focus on identifying intermediates and transition states.
Intramolecular Alkylation Pathway: The formation of a cyclopropyl ring from this compound in the presence of a base is a classic example of a reaction pathway involving a distinct intermediate.
Deprotonation: A strong base removes a proton from the α-carbon to form a resonance-stabilized enolate intermediate.
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic γ-carbon (bonded to the bromine), displacing the bromide ion.
Ring Formation: A new carbon-carbon bond is formed, resulting in a three-membered ring.
This entire process is an intramolecular nucleophilic substitution reaction. solubilityofthings.com
Other Potential Intermediates: In reactions not involving enolates, other intermediates can be formed. For example, under certain conditions, the bromide could leave to form a primary carbocation at the end of the butyl chain. However, primary carbocations are generally unstable, and such a pathway is less likely than a concerted SN2-type mechanism.
Kinetic Studies of Key Synthetic Reactions
Kinetic studies measure reaction rates to provide quantitative insight into reaction mechanisms. For reactions involving this compound, kinetics can help determine the rate-determining step and the influence of reactant concentrations.
For the base-promoted intramolecular cyclization, the reaction rate can be monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of the starting material over time. A typical kinetic experiment would involve varying the concentrations of the ketone and the base to determine the order of the reaction with respect to each component.
If the reaction follows the proposed mechanism, the rate law would likely be: Rate = k [this compound] [Base]
This rate law would suggest that both the ketone and the base are involved in the rate-determining step, which is consistent with the initial deprotonation being the slow step.
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. researchgate.net By replacing an atom in this compound with one of its heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), its fate in the final product can be determined using mass spectrometry or NMR spectroscopy. nih.govx-chemrx.com
Confirming the Enolate Mechanism: To provide evidence for the involvement of an enolate intermediate in α-functionalization, a deuterium (B1214612) exchange experiment can be performed. If this compound is stirred in the presence of a catalytic amount of base and a deuterated solvent (like D₂O or CH₃OD), the α-hydrogens will be exchanged for deuterium atoms. Detection of deuterium at the α-position in the recovered ketone would confirm that enolate formation is occurring.
Elucidating Rearrangement Pathways: For more complex reactions, ¹³C labeling can be used. For instance, to confirm the mechanism of the intramolecular cyclization, one could synthesize this compound with a ¹³C label at the γ-position (the carbon attached to bromine). After the reaction, ¹³C NMR spectroscopy of the resulting benzoyl cyclopropane (B1198618) would confirm that the labeled carbon is now part of the cyclopropyl ring and bonded to the former α-carbon, validating the proposed SN2 pathway.
Table 4: Isotopic Labeling Experiments for Mechanistic Studies
| Labeled Reactant | Reaction | Analytical Technique | Expected Outcome & Mechanistic Insight |
|---|---|---|---|
| This compound in D₂O/NaOD | Deuterium Exchange | ¹H NMR, Mass Spectrometry | Disappearance of the α-proton signal and an increase in mass, confirming reversible enolate formation. |
Applications of 4 Bromobutyrophenone As a Synthetic Intermediate
Precursor in the Synthesis of Substituted Aromatic Systems
4-Bromobutyrophenone serves as a key starting material for the synthesis of various substituted aromatic systems. The presence of the bromine atom on the phenyl ring allows for a range of chemical transformations, including nucleophilic and electrophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions. ontosight.ai These reactions enable the introduction of diverse functional groups onto the aromatic ring, leading to the formation of more complex molecules.
One notable application is in the preparation of 1-(4-bromophenyl)piperidine. This is achieved by reacting bromobenzene (B47551) and piperidine (B6355638) to form N-phenylpiperidine, which is then brominated. google.com Additionally, this compound can be synthesized by reacting 4-bromobutyryl halide with benzene (B151609) in the presence of a Lewis acid. google.com The resulting compound can then undergo further reactions, such as reduction of the carbonyl group, to generate other substituted aromatic compounds like 1-bromo-4-phenylbutane. google.com
The reactivity of this compound is further highlighted in its use to create compounds like 4-Benzamido-1-[4-(4-bromophenyl)-4-oxobutyl]piperidine through reaction with 4-benzamidopiperidine and potassium carbonate. prepchem.com
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.comfiveable.me this compound is a valuable building block for the synthesis of various heterocyclic systems. rsc.org
Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrazoles, Triazoles)
The synthesis of nitrogen-containing heterocycles is a prominent application of this compound and its derivatives.
Pyrimidines: Pyrimidine derivatives are crucial in medicinal chemistry. ptfarm.pl For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the drug Macitentan, is synthesized from p-bromophenylacetic acid. google.com The process involves several steps, including esterification, reaction with dimethyl carbonate, cyclization with formamidine (B1211174) hydrochloride to form a dihydroxypyrimidine intermediate, and subsequent chlorination. google.com
Pyrazoles: Pyrazoles can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. google.commdpi.com While direct synthesis of pyrazoles from this compound is not explicitly detailed, its structural motifs are found in potent and selective Rho kinase (ROCK-II) inhibitors that feature a pyrazole (B372694) group. nih.gov The synthesis of these complex inhibitors often involves multi-step processes, including Suzuki coupling reactions to introduce the pyrazole-phenyl scaffold. nih.gov Various methods exist for synthesizing substituted pyrazoles, such as the reaction of enaminodiketones with hydrazines or the cycloaddition of diazo compounds. organic-chemistry.org
Triazoles: 1,2,4-triazoles are another class of nitrogen-containing heterocycles that can be synthesized using precursors derived from related starting materials. For example, the reaction of thiophenol with ethyl chloroacetate (B1199739) and subsequent reaction with thiosemicarbazide (B42300) can lead to the formation of a 1,2,4-triazole (B32235) ring. ekb.eg The synthesis of complex heterocyclic systems can involve linking multiple rings, including indole, 1,2,4-triazole, pyridazine, and quinoxaline. mdpi.com
Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are an important class of organic compounds with diverse applications. researchgate.net The synthesis of these compounds can be achieved through various methods, including intramolecular O-H insertion and Wolff rearrangement of α-diazocarbonyl compounds. pku.edu.cn While direct synthesis from this compound isn't specified, its role as an intermediate allows for the creation of precursors necessary for such cyclizations.
Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are significant in materials science and drug discovery. sioc-journal.cnarkat-usa.org Elemental sulfur is often used as a sulfur source for the synthesis of these compounds. sioc-journal.cnresearchgate.net The synthesis can involve reactions such as the condensation of 2-trifluoromethyl acrylic acid with thioamides to produce 1,3-thiazin-4-ones. organic-chemistry.org Thiophenol and its derivatives are also key starting materials for various sulfur-containing heterocycles like thiazolidin-4-one and benzothiazole. ekb.eg
Role in Advanced Organic Synthesis Strategies (e.g., Fragment for Total Synthesis)
Modern organic synthesis relies on advanced strategies to construct complex molecules efficiently. ekb.eg this compound and its derivatives serve as important fragments in these strategies, including total synthesis. The combination of different reaction types, such as cross-coupling and cycloaddition, allows for the creation of diverse and complex molecular architectures. scripps.edu The bromine atom in this compound makes it an ideal substrate for cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. scripps.edu
Generation of Complex Molecular Architectures
The versatility of this compound as a synthetic intermediate allows for the generation of complex molecular architectures. Its ability to participate in a variety of chemical reactions enables the assembly of intricate structures. For example, the use of flexible bromo-triphenyl moieties, which can be derived from precursors like this compound, can lead to the formation of distinct non-planar molecular clusters through various non-covalent interactions. rsc.org These interactions play a crucial role in controlling the assembly of complex molecular structures. rsc.org
Computational Chemistry and Theoretical Studies on 4 Bromobutyrophenone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromobutyrophenone. northwestern.edu Methods like Density Functional Theory (DFT) are frequently employed to determine the molecule's electronic structure, which dictates its chemical behavior. researchgate.net These calculations can reveal the distribution of electrons within the molecule, identify the most reactive sites, and predict a range of properties. jstar-research.combhu.ac.in
Key aspects explored through these calculations include:
Molecular Geometry: Optimization of the three-dimensional structure of this compound to its most stable conformation. coe.edu
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, providing insights into its reactivity in various chemical reactions. bhu.ac.in
Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the surface of the molecule. bhu.ac.in These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. bhu.ac.in
Table 1: Calculated Global Reactivity Parameters for a Related Chalcone (B49325) Derivative Note: This data is for a related chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one, as a representative example of parameters calculated using DFT. Specific values for this compound would require dedicated calculations.
| Parameter | Value | Unit |
| Absolute Hardness (η) | 1.83 | eV |
| Global Softness (σ) | 0.55 | eV⁻¹ |
| Global Electrophilicity Index (ω) | 4.73 | eV |
| Electronegativity (χ) | 4.16 | eV |
| Chemical Potential (µ) | -4.16 | eV |
| Charge Transferred (ΔNmax) | 2.27 | eV |
| Data sourced from a study on a related chalcone derivative using DFT at the B3LYP/6-311G(d,p) basis set. bhu.ac.in |
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely mechanism. wikipedia.org
This involves:
Identifying Stationary Points: Locating the structures of reactants, products, intermediates, and transition states along the reaction coordinate. numberanalytics.com
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. savemyexams.com A lower activation energy corresponds to a faster reaction. savemyexams.com
Constructing Energy Profiles: A reaction energy profile (or reaction coordinate diagram) plots the potential energy against the progress of the reaction. wikipedia.orgyoutube.com This visual representation helps in understanding the kinetics and thermodynamics of the reaction, showing the energy barriers that must be overcome and the relative stability of intermediates and products. numberanalytics.comsavemyexams.com
For instance, in reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carbonyl group, computational methods can predict the favorability of different pathways (e.g., SN1 vs. SN2) and identify the rate-determining step. youtube.comresearchgate.net
Catalyst Design and Optimization through Computational Methods
Computational methods are increasingly used to design and optimize catalysts for reactions involving substrates like this compound. google.comschrodinger.com This approach can significantly accelerate the discovery of new, more efficient, and selective catalysts. rsc.orgnih.gov
The process typically involves:
Screening Potential Catalysts: High-throughput computational screening can evaluate a large number of potential catalyst candidates without the need for extensive experimental work. google.com
Elucidating Catalytic Mechanisms: By modeling the interaction between the catalyst and this compound, researchers can understand how the catalyst lowers the activation energy of the desired reaction. d-nb.info This involves studying the reaction mechanism on the catalyst's surface or within its active site. d-nb.info
For example, in the synthesis of derivatives of this compound, computational tools could be used to design a catalyst that selectively promotes a specific transformation while minimizing side reactions.
Prediction of Spectroscopic Properties for Structural Elucidation
Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the structure of reaction products. jstar-research.comresearchgate.net
NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application. chemaxon.comnmrdb.org While simple electronic arguments can sometimes be misleading, especially for aromatic systems, computational predictions based on methods like DFT can provide reliable assignments for complex spectra. stackexchange.com Software tools can simulate entire NMR spectra, including spin-spin couplings, aiding in detailed structural analysis. chemaxon.commestrelab.com
Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. rsdjournal.org These predicted spectra can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the molecular structure.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com It can calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max_) observed experimentally.
Table 2: Comparison of Computational Methods for Spectroscopic Predictions
| Spectroscopic Technique | Common Computational Method | Key Predicted Parameters |
| NMR | DFT, GIAO method | Chemical shifts (δ), Coupling constants (J) |
| IR/Raman | DFT, Vibrational Frequency Analysis | Vibrational frequencies, Intensities |
| UV-Vis | TD-DFT | Excitation energies, Oscillator strengths |
| This table summarizes common computational approaches for predicting different types of spectra. jstar-research.comresearchgate.netchemaxon.com |
Theoretical Analysis of Reaction Site Activity (e.g., Electrophilic Parr Function)
To pinpoint the most reactive sites within this compound for specific types of reactions, advanced reactivity descriptors derived from DFT are used. bhu.ac.in
The Parr functions are a powerful tool for this purpose. They are local reactivity indices that help to identify the most nucleophilic and electrophilic centers in a molecule. luisrdomingo.comscholarsresearchlibrary.com
Electrophilic Parr Function (P_k⁺): This function indicates the propensity of an atomic site 'k' to accept an electron. A higher value suggests a more electrophilic center, which is a likely site for nucleophilic attack.
Nucleophilic Parr Function (P_k⁻): This function indicates the ability of an atomic site 'k' to donate an electron. A higher value points to a more nucleophilic center, which is prone to attack by an electrophile. scholarsresearchlibrary.com
By analyzing the Parr functions for this compound, one can predict the regioselectivity of its reactions. For example, in an electrophilic aromatic substitution, the nucleophilic Parr functions on the aromatic ring would indicate the most probable positions (ortho, meta, or para) for the incoming electrophile to attack. scholarsresearchlibrary.com Similarly, the electrophilic Parr function would highlight the most electrophilic sites, such as the carbonyl carbon, making it the primary target for nucleophiles. scielo.org.mx This level of detailed analysis is crucial for understanding and predicting the outcomes of complex chemical transformations. preprints.org
Advanced Research Topics and Future Directions
Development of Novel Catalytic Systems for 4-Bromobutyrophenone Transformations
The development of innovative catalytic strategies is central to advancing the synthetic applications of this compound. Research is focused on designing and implementing catalytic systems that are not only efficient but also sustainable. mpg.de This involves the rational design of catalysts based on earth-abundant and non-toxic elements to unlock previously inaccessible catalytic pathways. mpg.de For instance, the use of polymer-based catalysts is gaining traction due to their efficiency, reusability, and compatibility with various synthetic processes. nih.gov These catalysts can be tailored with specific functional groups to enhance their catalytic activity in reactions involving this compound. nih.gov
A significant challenge in catalysis is the optimization of catalyst performance, which often involves navigating a vast and complex parameter space. arxiv.org Data-driven approaches and advanced machine-learning models are becoming instrumental in streamlining the design and synthesis of new catalysts, thereby improving efficiency and reducing development time and costs. arxiv.org The goal is to create catalytic systems that offer high yields and selectivity for transformations of this compound under mild reaction conditions.
Integration of Green Chemistry Methodologies in Scalable Syntheses
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.nethibiscus-plc.co.uk This approach emphasizes the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes. jetir.orgils.res.in For syntheses involving this compound, this means moving away from hazardous materials and high-energy consumption methods toward more sustainable alternatives. hibiscus-plc.co.uk
Key aspects of green chemistry applicable to this compound synthesis include:
Waste Prevention: Designing synthetic pathways that reduce or eliminate the generation of unwanted byproducts. imist.ma
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. imist.ma
Safer Solvents: Utilizing non-toxic and environmentally friendly solvents, with water and supercritical carbon dioxide being notable examples. matanginicollege.ac.in
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jetir.orgimist.ma
The use of biocatalysts, such as enzymes, offers a promising green alternative, as they can facilitate complex reactions under mild conditions. jetir.orgils.res.in Furthermore, the development of recyclable catalysts and the use of renewable resources like biomass are central to making the large-scale production of this compound and its derivatives more sustainable. jetir.orgveoliawatertechnologies.co.uk
Flow Chemistry Applications in this compound Synthesis and Derivatization
Flow chemistry, a continuous manufacturing process, offers significant advantages over traditional batch production for the synthesis and derivatization of this compound. copadata.comrsc.org In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. copadata.comnih.gov This leads to improved reaction efficiency, enhanced safety, and better scalability. nih.govnoelresearchgroup.com
The benefits of applying flow chemistry to this compound include:
Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov
Enhanced Efficiency: Precise control over reaction conditions often leads to higher yields and selectivity. noelresearchgroup.com
Scalability: Scaling up production is more straightforward than in batch processes, often by simply running the system for a longer duration. uniqsis.com
Automation: Flow systems can be automated to streamline multi-step syntheses, reducing manual labor and the potential for error. noelresearchgroup.combeilstein-journals.org
Flow chemistry is particularly well-suited for reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates or requiring precise temperature control. noelresearchgroup.com This technology is being explored for various transformations, including hydrogenations, oxidations, and multi-step syntheses of active pharmaceutical ingredients. nih.govsioc-journal.cnrsc.org For example, a continuous flow approach has been successfully used for the synthesis of 4-fluoropyrazole derivatives. tib.eu
Exploiting Photo-Induced Reactivity and Photocatalysis in Synthetic Pathways
Photochemistry, which utilizes light to initiate chemical reactions, offers unique synthetic pathways that are often inaccessible through traditional thermal methods. sciepub.com The butyrophenone (B1668137) system is a well-studied model for understanding fundamental photochemical reactions such as Norrish Type II reactions and Yang cyclizations. sciepub.com These reactions proceed through the formation of a 1,4-biradical intermediate following photochemical excitation. sciepub.com
In the context of this compound, photocatalysis can be employed to drive a variety of transformations. Photocatalysts, which can be transition metal complexes or organic dyes, absorb light and transfer the energy to the reactants, enabling reactions to occur under mild conditions. numberanalytics.com This approach can be used to enhance reaction efficiency and selectivity.
Recent advancements in photochemistry include the development of luminescent solar concentrators for energy-efficient continuous-flow photochemistry and the use of organic photocatalysts as replacements for expensive iridium-based catalysts. noelresearchgroup.comuniqsis.com The application of these technologies to this compound could open up new avenues for its functionalization and derivatization. Photo-induced reactions can also be used to form covalent bonds within or between molecules, a process known as photocrosslinking. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Optimization
Key applications of ML and AI in this context include:
Predictive Modeling: ML models can be trained to predict reaction yields, selectivity, and the likelihood of success under various conditions. beilstein-journals.org
Reaction Optimization: AI-driven algorithms can navigate complex reaction parameter spaces to identify the optimal conditions with fewer experiments than traditional methods. arxiv.orgbeilstein-journals.org
Retrosynthetic Analysis: AI tools can propose feasible synthetic routes for target molecules, aiding in the design of efficient syntheses. preprints.orgmdpi.com
Automated Synthesis: AI can be integrated with robotic platforms to create autonomous laboratories that can perform and optimize reactions with minimal human intervention. pharmafeatures.com
The development of large language models (LLMs) specifically for chemistry, such as Chemma, further enhances the capabilities of AI in this field, offering a powerful tool for tasks like retrosynthesis and reaction condition generation. arxiv.org
Exploration of New Functionalization Strategies for the Butyl Chain and Aromatic Ring
The development of novel methods for the selective functionalization of both the butyl chain and the aromatic ring of this compound is a key area of research. Aromatic rings are fundamental components of many pharmaceuticals, making efficient functionalization methods highly valuable. organic-chemistry.org
Aromatic Ring Functionalization: Traditional electrophilic aromatic substitution reactions are often limited in their regioselectivity. wikipedia.org Modern C-H activation strategies are being developed to overcome these limitations and enable the direct functionalization of specific C-H bonds on the aromatic ring. wikipedia.org For substituted aromatic rings, achieving meta-selectivity has been a significant challenge, but new catalytic systems are emerging that can direct functionalization to the meta position. wikipedia.org The aromatic character of the phenyl group in this compound influences its reactivity, and understanding this is key to designing effective functionalization strategies. kashanu.ac.ir
Butyl Chain Functionalization: The butyl chain of this compound offers multiple sites for modification. The bromine atom serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution reactions. Additionally, the carbonyl group can be targeted for reactions such as reductions, additions, and condensations. Research in this area focuses on developing selective methods to modify specific positions on the butyl chain, allowing for the synthesis of a diverse range of derivatives.
The metabolic functionalization of drug molecules often involves the hydroxylation of aromatic rings, which can significantly alter their pharmacological activity. nih.gov Understanding these metabolic pathways can inform the design of new this compound derivatives with desired biological properties.
Q & A
Basic: What are the standard synthetic routes for 4-Bromobutyrophenone in laboratory settings?
This compound is typically synthesized via bromination of butyrophenone derivatives. A common method involves the alkylation of bromine or brominating agents (e.g., or ) with ketone precursors under controlled conditions. For instance, γ-bromination of butyrophenone using hydrobromic acid () in the presence of a catalyst (e.g., ) yields this compound. Reaction optimization often requires temperature control (0–5°C) to minimize side products like dibrominated derivatives .
Basic: What spectroscopic techniques are used to characterize this compound?
Characterization relies on:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone structure.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, MW 227.10) and fragmentation patterns.
- FT-IR : Peaks at ~1700 cm confirm the ketone carbonyl group.
Cross-referencing with databases like NIST ensures accuracy, particularly for distinguishing isomers .
Basic: What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes. Avoid direct exposure to vapors, which may irritate mucous membranes .
Advanced: How can researchers address discrepancies in reported reaction yields for this compound synthesis?
Discrepancies often arise from:
- Reagent Purity : Trace impurities in brominating agents (e.g., ) can alter reaction kinetics.
- Catalyst Activity : Variability in hydration states may affect bromination efficiency.
- Analytical Methods : Validate yields via multiple techniques (e.g., HPLC, GC-MS) to ensure consistency.
Researchers should document reaction conditions rigorously (e.g., solvent purity, stirring rate) and replicate studies across independent labs .
Advanced: What strategies optimize the reactivity of this compound under varying catalytic conditions?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature Gradients : Kinetic studies at 25–80°C reveal thermodynamic vs. kinetic product dominance.
Mechanistic insights from in-situ IR or NMR monitor intermediate formation .
Advanced: How can green chemistry principles improve the sustainability of this compound synthesis?
- Solvent-Free Reactions : Microwave-assisted synthesis reduces solvent waste.
- Biocatalysts : Enzymatic bromination (e.g., using haloperoxidases) minimizes toxic byproducts.
- Atom Economy : Optimize stoichiometry to reduce excess bromine usage.
Life-cycle assessments (LCAs) compare environmental impacts of traditional vs. alternative methods .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for bromine substitution pathways (e.g., using Gaussian 09).
- Machine Learning : Train algorithms on existing bromophenone reaction datasets to predict yields.
- Retrosynthetic Analysis : Tools like Synthia™ propose feasible routes using this compound as a building block .
Advanced: How does this compound’s electronic structure influence its applications in medicinal chemistry?
- Electrophilic Sites : The ketone and bromine groups enable nucleophilic attacks, forming C-N or C-O bonds in drug intermediates.
- SAR Studies : Modifying the butyrophenone backbone (e.g., adding methyl groups) alters bioactivity.
- Pharmacokinetics : LogP values (~2.5) predict moderate blood-brain barrier penetration, relevant for CNS drug design .
Notes
- Formatting : Questions categorized as basic (1–3) or advanced (4–8), with methodological answers citing experimental protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
